molecular formula C18H22N2O3S B2576339 5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1448078-25-8

5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No. B2576339
CAS RN: 1448078-25-8
M. Wt: 346.45
InChI Key: FEBGXEVQAFHJHR-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structures that are common in organic chemistry, including a cyclopropyl group, a pyrrole ring, an amino group, a carboxylic acid group, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide a precise analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would need to be determined experimentally .

Scientific Research Applications

Inhibition of Mycolic Acid Biosynthesis

Cyclopropyl analogues have been synthesized and studied for their potential to inhibit mycolic acid biosynthesis, a crucial pathway in mycobacterial species. The synthesis of such compounds involves specific reactions that protect the cyclopropyl ring, allowing for the oxidation of alcohols to carboxylic acids. These studies suggest the potential application of cyclopropyl-containing compounds in targeting bacterial cell wall synthesis (Hartmann et al., 1994).

Thromboxane A2 Synthetase Inhibition

Research into cyclopropyl derivatives has also shown that they can act as inhibitors of thromboxane A2 synthetase, potentially offering a dual mechanism of action in one molecule by combining thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade. This could have implications for the development of compounds with anti-inflammatory and anti-thrombotic properties (Clerck et al., 1989).

Synthesis of Saturated Heterocycles

The compound's structural features facilitate the synthesis of saturated heterocycles, which are of interest due to their potential pharmacological activities. Research into the reaction of 4-oxopentanoic acid with cyclic amino alcohols to form saturated heterocycles highlights the chemical versatility and potential for creating bioactive molecules (Kivelä et al., 2003).

Antifungal and Antibacterial Activities

Cyclopropyl amino acids derived from natural sources have shown toxicity against fungi, arthropods, and bacteria, suggesting their potential application in developing new antimicrobial agents. The study of such compounds isolated from mushrooms indicates their role in natural defense mechanisms, which could be harnessed for pharmaceutical applications (Drehmel & Chilton, 2002).

Regioselective Synthesis and Antagonistic Activities

The regioselective synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions demonstrates the utility of cyclopropyl-containing compounds in creating molecules with potential biological activities, including acting as competitive antagonists for receptors such as the NMDA receptor (Quiroga et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s hard to provide accurate safety and hazard information .

properties

IUPAC Name

5-[cyclopropyl-[(1-methylpyrrol-2-yl)methyl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-19-8-2-4-15(19)12-20(14-6-7-14)17(21)10-13(11-18(22)23)16-5-3-9-24-16/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBGXEVQAFHJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CC(CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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